Sophoracarpan A (CAS 1674359-82-0) is a pterocarpan flavonoid originally isolated from Sophora tomentosa L. (Leguminosae) [1]. Its full stereochemical structure has been unambiguously elucidated as (6S,6aS,11aR)-6,9-dimethoxy-6a,11a-dihydro-6H-benzofuro[3,2-c]chromen-3-ol , and this assignment was subsequently corroborated and refined by total synthesis and crystallographic analysis [2]. The compound is commercially available for research use, typically with a purity specification of ≥98% as determined by HPLC .
FitDereplication standard • SAR comparator • Scaffold derivatization
[1] Kinoshita T, Ichinose K, Takahashi C, Sankawa U. The isolation of a new class of isoflavonoid metabolites from Sophora tomentosa L. Chem Pharm Bull. 1986;34(7):3067-3070. View Source
[2] Feng ZG, Bai WJ, Pettus TRR. Unified total syntheses of (-)-medicarpin, (-)-sophoracarpan A, and (±)-kushecarpin A with some structural revisions. Angew Chem Int Ed. 2015;54(1):186-189. View Source
Despite belonging to the broader pterocarpan class, Sophoracarpan A exhibits a unique stereochemical signature—specifically the (6S,6aS,11aR) absolute configuration—that is not conserved among its closest analogs such as medicarpin, kushecarpin A, or maackiain [1]. Subtle variations in the oxygenation pattern at C-3, C-6, and C-9 of the pterocarpan scaffold directly influence molecular recognition by biological targets, including autophagy machinery and cytotoxic effectors [2]. Moreover, synthetic accessibility studies confirm that the ortho-quinone methide cyclization pathway used to construct Sophoracarpan A proceeds with distinct stereochemical outcomes compared to the routes for medicarpin or kushecarpin A, underscoring that these compounds are not interchangeable synthetic intermediates [3]. Therefore, selection of Sophoracarpan A for research or industrial applications requires explicit confirmation of its exact stereoisomer, as substitution with a structurally similar but configurationally distinct pterocarpan could lead to divergent biological or chemical outcomes.
Sophoracarpan A
Maackiain / Sophoracarpan BDivergent methoxy vs. methylenedioxy substitution at C-8/C-9 may shift target engagement and chromatographic behavior.
6β,9-dimethoxy pattern
8,9-methylenedioxy analogsReported ABTS scavenging profiles differ; antioxidant assay context may not transfer across substitution patterns.
Sophoracarpan A
Wighteone (isoprenylated isoflavone)Antifungal phytoalexin activity is linked to structural features not present in Sophoracarpan A; class-level inference does not support direct substitution.
[1] Feng ZG, Bai WJ, Pettus TRR. Unified total syntheses of (-)-medicarpin, (-)-sophoracarpan A, and (±)-kushecarpin A with some structural revisions. Angew Chem Int Ed. 2015;54(1):186-189. View Source
[2] Zhu H, Yang Y, Xu K, Xie J, Feng Z, Jiang J, Zhang P. Sophopterocarpan A, a novel pterocarpine derivative with a benzotetrahydrofuran-fused bicyclo[3.3.1]nonane from Sophora flavescens. Org Biomol Chem. 2017;15(26):5480-5483. View Source
[3] Feng ZG. Total Synthesis of Natural Products Inspired by ortho-Quinone Methide Chemistry [dissertation]. Santa Barbara (CA): University of California, Santa Barbara; 2015. View Source
Sophoracarpan A: Evidence of Differentiation from Analogues
Structural Differentiation from Co-occurring Pterocarpans
The total synthesis of (-)-sophoracarpan A was achieved in 10 steps from a common intermediate, compared to 9 steps for (-)-medicarpin and 11 steps for (±)-kushecarpin A [1]. This quantitative difference in synthetic complexity directly impacts procurement considerations for chemical derivatization or process-scale applications.
Substitution patternHead-to-head
6β,9-dimethoxy-3-hydroxypterocarpan vs. 8,9-methylenedioxy or 6β-methoxy-8,9-methylenedioxy cores
Distinct methoxy/methylenedioxy occupancy defines unique chemical identity for procurement and SAR studies.
NMR and MS structural elucidation from Sophora tomentosa isolation.
Total SynthesisProcess ChemistryPterocarpan Scaffold
Total synthesis using ortho-quinone methide chemistry
Why This Matters
This step-count provides a tangible, quantitative metric for assessing the relative synthetic accessibility of Sophoracarpan A compared to two other pterocarpans often considered in medicinal chemistry programs.
Total SynthesisProcess ChemistryPterocarpan Scaffold
[1] Feng ZG, Bai WJ, Pettus TRR. Unified total syntheses of (-)-medicarpin, (-)-sophoracarpan A, and (±)-kushecarpin A with some structural revisions. Angew Chem Int Ed. 2015;54(1):186-189. View Source
Comparative ABTS Radical Scavenging Activity
The original 1986 isolation paper reported a 6β configuration for sophoracarpan A [1]. However, subsequent total synthesis and nOe experiments unequivocally revised the absolute configuration to (6S,6aS,11aR) [2]. This correction means that any biological or chemical data generated using material with an assumed 6β configuration is invalid.
ABTS radical scavengingReported
Below 55% scavenging threshold at 20 µg/mL, while maackiain and L-maackiain exceeded 55% in parallel assay.
Supports differentiation of pterocarpan analogs in antioxidant screening contexts.
In vitro ABTS assay; exact scavenging value for Sophoracarpan A not reported.
Based on total synthesis, nOe experiments, and X-ray crystallography
Why This Matters
This revision is critical for procurement: only material verified to possess the (6S,6aS,11aR) absolute configuration is the authentic Sophoracarpan A; material based on outdated literature may be a diastereomer.
[1] Kinoshita T, Ichinose K, Takahashi C, Sankawa U. The isolation of a new class of isoflavonoid metabolites from Sophora tomentosa L. Chem Pharm Bull. 1986;34(7):3067-3070. View Source
[2] Feng ZG, Bai WJ, Pettus TRR. Unified total syntheses of (-)-medicarpin, (-)-sophoracarpan A, and (±)-kushecarpin A with some structural revisions. Angew Chem Int Ed. 2015;54(1):186-189. View Source
Functional Divergence in Antifungal Phytoalexin Activity
Sophoracarpan A has been reported as a potential autophagy activator with cytotoxic activity against MCF-7 breast cancer cells [1]. However, a direct, head-to-head quantitative comparison of Sophoracarpan A's IC50 with those of closely related pterocarpans (e.g., medicarpin, maackiain) under identical assay conditions is absent from the current peer-reviewed literature. Therefore, any claim of superior potency relative to in-class analogs cannot be substantiated.
Antifungal phytoalexinClass-level
Antifungal phytoalexin activity reported for co-occurring wighteone; not attributed to Sophoracarpan A in the isolation study.
Class-level divergence: specific functionalization such as isoprenyl chain appears required for this property.
Inferred from chemotaxonomic context; direct assay data for Sophoracarpan A not available.
CytotoxicityAutophagyCancer Research
Evidence Dimension
Cytotoxic activity (IC50)
Target Compound Data
No directly comparable IC50 data available
Comparator Or Baseline
N/A
Quantified Difference
N/A
Conditions
MCF-7 cell line
Why This Matters
This explicit evidence gap informs the scientific user that while activity has been observed, the magnitude of differentiation from analogs remains unquantified, preventing a potency-based procurement decision.
CytotoxicityAutophagyCancer Research
[1] Zhu H, Yang Y, Xu K, Xie J, Feng Z, Jiang J, Zhang P. Sophopterocarpan A, a novel pterocarpine derivative with a benzotetrahydrofuran-fused bicyclo[3.3.1]nonane from Sophora flavescens. Org Biomol Chem. 2017;15(26):5480-5483. View Source
Sophoracarpan A: Key Application Scenarios
Dereplication Standard for 6β,9-Dimethoxy Pterocarpans
Given its rigorously established (6S,6aS,11aR) absolute configuration, Sophoracarpan A serves as an authenticated reference material for chiral HPLC method development, NMR spectral libraries, and stereochemical correlation studies of pterocarpans . Its use in this capacity ensures analytical accuracy and avoids misidentification of related natural products or synthetic intermediates.
SAR Studies on C-6 and C-9 Methoxylation Effects
The established 10-step total synthesis of (-)-sophoracarpan A via ortho-quinone methide chemistry provides a validated route for accessing this specific stereoisomer [1]. This synthetic accessibility makes it a useful scaffold for generating focused libraries of pterocarpan derivatives for structure-activity relationship (SAR) exploration, particularly in autophagy modulation and cytotoxicity studies.
Semi-Synthetic Scaffold Derivatization
Sophoracarpan A has been identified as a potential autophagy activator and exhibits cytotoxic activity in MCF-7 cells [2]. This makes it a candidate tool compound for investigating the interplay between autophagy and cell death in breast cancer models. However, users should note that while activity has been observed, comparative potency data against analogs is currently lacking.
Phytochemical and Chemotaxonomic Studies
As a characteristic secondary metabolite isolated from Sophora tomentosa and Sophora flavescens [3], Sophoracarpan A is a valuable marker for species authentication, chemotaxonomic classification, and quality control of botanical raw materials used in traditional medicine or dietary supplements.
Application
Selection Property
Validation Focus
Dereplication standard for 6β,9-dimethoxy pterocarpans
Established spectroscopic signature (NMR, MS)
Unambiguous identification in Sophora extracts; distinction from maackiain and Sophoracarpan B
SAR comparator for pterocarpan ring oxygenation
Defined 6β,9-dimethoxy vs. 8,9-methylenedioxy substitution context
Parallel assay panels evaluating methoxy/methylenedioxy modulation of target engagement
Semi-synthetic scaffold derivatization
Free 3-hydroxy group with 6β- and 9-methoxy handles
Synthesis feasibility and natural availability from Sophora tomentosa and S. flavescens
[1] Feng ZG, Bai WJ, Pettus TRR. Unified total syntheses of (-)-medicarpin, (-)-sophoracarpan A, and (±)-kushecarpin A with some structural revisions. Angew Chem Int Ed. 2015;54(1):186-189. View Source
[2] Zhu H, Yang Y, Xu K, Xie J, Feng Z, Jiang J, Zhang P. Sophopterocarpan A, a novel pterocarpine derivative with a benzotetrahydrofuran-fused bicyclo[3.3.1]nonane from Sophora flavescens. Org Biomol Chem. 2017;15(26):5480-5483. View Source
[3] Du XY, Li GX, Chen XQ, Li RT, Zhang ZJ. Pterocarpans and 2-arylbenzofurans from Sophora flavescens aiton and their chemotaxonomic significance. Biochem Syst Ecol. 2021;99:104357. View Source
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